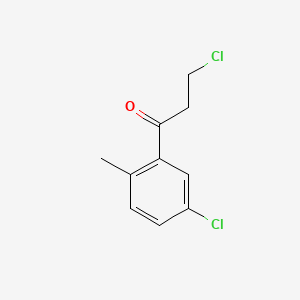

1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone typically involves the chlorination of 1-(5-chloro-2-methylphenyl)-1-propanone. This can be achieved through the reaction of 1-(5-chloro-2-methylphenyl)-1-propanone with thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkoxides.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Hydroxyl derivatives, amino derivatives, alkoxy derivatives.

Scientific Research Applications

3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity. The propanone moiety plays a crucial role in its chemical behavior, facilitating various reactions and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-1-(4-chlorophenyl)-1-propanone

- 3-Chloro-1-(3-chlorophenyl)-1-propanone

- 3-Chloro-1-(2-chlorophenyl)-1-propanone

Uniqueness

3-Chloro-1-(5-chloro-2-methylphenyl)-1-propanone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biological Activity

1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-, also known as 3'-Chloropropiophenone, is a chemical compound with significant biological activity. This article explores its properties, biological effects, and relevant research findings.

Basic Information

- Molecular Formula : C₉H₉ClO

- Molecular Weight : 168.62 g/mol

- CAS Number : 34841-35-5

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 246.8 °C

- Melting Point : 45-47 °C

- Flash Point : 122.7 °C

Structural Information

The compound features a chlorinated phenyl group attached to a propanone structure, which contributes to its reactivity and potential biological interactions.

1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- has been studied for its potential pharmacological effects, particularly in relation to cancer cell proliferation and cytotoxicity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- exhibit significant antitumor activity. For instance, related derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells.

Case Study Findings

A study demonstrated that certain derivatives of chloropropiophenone displayed IC₅₀ values in the nanomolar range for inhibiting cancer cell growth. The following table summarizes key findings from recent research:

| Compound Name | IC₅₀ (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Chloropropiophenone Derivative A | 0.126 | MDA-MB-231 | Induction of apoptosis |

| Chloropropiophenone Derivative B | 17.02 | MCF-7 | Cell cycle arrest |

| Chloropropiophenone Derivative C | 11.73 | MCF-7 | Caspase activation |

Toxicity Profile

The toxicity of 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- has been evaluated in various animal models. Notably, no acute toxicity was observed in studies involving doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .

Recent Advances

Recent literature highlights the diverse applications of chlorinated propanones in drug discovery and development. For example:

- Inhibition of Cytochrome P450 Enzymes : Some derivatives have shown no significant inhibition on CYP450 enzymes at concentrations above 10 μM, indicating a lower risk for drug-drug interactions .

- Pharmacokinetic Profiles : Studies have indicated favorable pharmacokinetic properties for certain derivatives, including sufficient oral bioavailability and clearance rates conducive for therapeutic use .

Future Directions

The ongoing research into the biological activity of compounds like 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- suggests potential applications in anticancer therapies and other therapeutic areas. Further studies are warranted to elucidate the full spectrum of biological interactions and therapeutic potentials.

Properties

CAS No. |

63549-33-7 |

|---|---|

Molecular Formula |

C10H10Cl2O |

Molecular Weight |

217.09 g/mol |

IUPAC Name |

3-chloro-1-(5-chloro-2-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H10Cl2O/c1-7-2-3-8(12)6-9(7)10(13)4-5-11/h2-3,6H,4-5H2,1H3 |

InChI Key |

VBICFYLYNPVUKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.